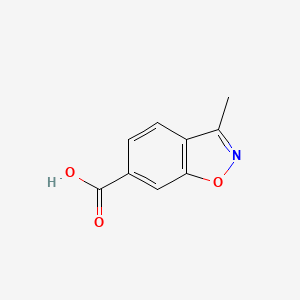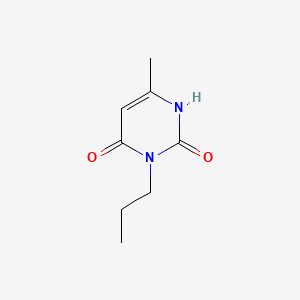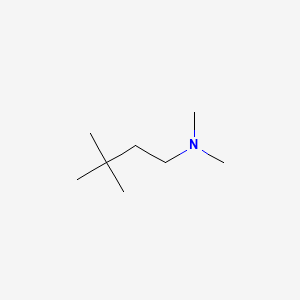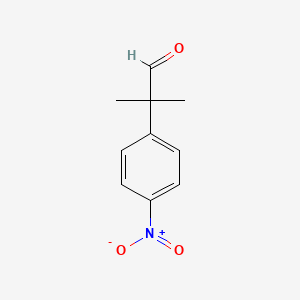
4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is a synthetic organic compound characterized by the presence of a difluorobenzamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the reaction of 2,6-difluorobenzoyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The difluorobenzamide group can interact with active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes can be exploited for the treatment of diseases such as cancer, where enzyme dysregulation plays a critical role.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers or coatings can improve their thermal stability, chemical resistance, and mechanical strength.
Mechanism of Action
The mechanism of action of 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzamide
- 4-(2,6-Difluorobenzoyl)-1H-pyrazole
- 2,6-Difluorobenzoic acid
Uniqueness
4-(2,6-DIFLUOROBENZ
Properties
CAS No. |
825618-95-9 |
|---|---|
Molecular Formula |
C11H7F2N3O3 |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-[(2,6-difluorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7F2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
GDKWIFWOHXMZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(NN=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


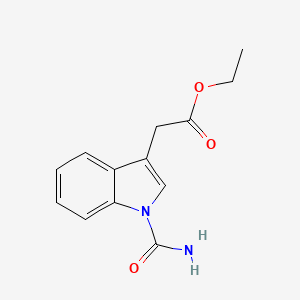


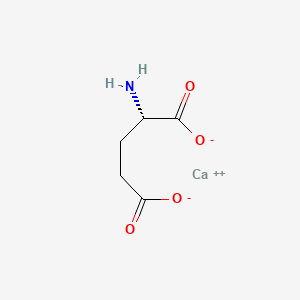
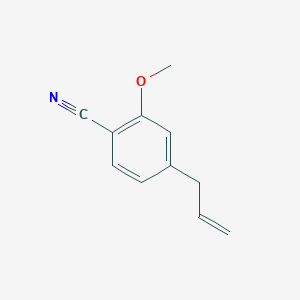

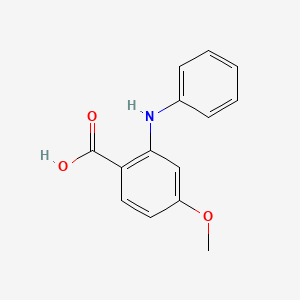


![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)
